molecular formula C22H17N3O4 B2793942 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 865286-75-5

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2793942
CAS No.: 865286-75-5
M. Wt: 387.395
InChI Key: JGIQXUOSDMDZQU-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a chemical compound of significant interest in medicinal chemistry research, built around a 1,3,4-oxadiazole core scaffold. Heterocyclic compounds like this one are cornerstones of pharmaceutical development due to their versatile physicochemical properties and presence in many biologically active molecules . Compounds featuring the 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety have been investigated for their potential biological activities. For instance, research on structurally related piperazine derivatives has demonstrated promising in vivo anticonvulsant properties in maximal electroshock seizure (MES) models . This suggests that the core structure can interact with central nervous system targets. The 1,3,4-oxadiazole ring is a known pharmacophore, and its incorporation into molecular designs is a common strategy in the rational development of new therapeutic agents for various conditions . The specific substitution pattern of this compound, with 4-methoxyphenyl and 4-phenoxybenzamide groups, is designed to fine-tune its properties, such as lipophilicity and potential for target binding, making it a valuable intermediate for researchers synthesizing novel compounds for biological screening. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-27-17-11-9-16(10-12-17)21-24-25-22(29-21)23-20(26)15-7-13-19(14-8-15)28-18-5-3-2-4-6-18/h2-14H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIQXUOSDMDZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide exhibits potent anticancer properties.

Case Studies and Findings

  • In Vitro Studies : In studies involving various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (LN229), the compound showed significant growth inhibition rates. For instance, a related oxadiazole derivative displayed percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .
  • Mechanism of Action : The mechanism involves the interaction of the oxadiazole ring with specific enzymes or receptors that are crucial for cancer cell proliferation. This interaction may lead to apoptosis in cancer cells by disrupting their metabolic pathways .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial efficacy.

Research Insights

  • Broad Spectrum Activity : Studies indicate that compounds with similar structures possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of the oxadiazole moiety is believed to enhance this activity through mechanisms such as enzyme inhibition .
  • Potential Applications : The compound's effectiveness against various pathogens suggests its potential use in developing new antimicrobial agents for treating infections resistant to conventional antibiotics.

Anti-Diabetic Effects

Emerging research highlights the anti-diabetic potential of this compound.

Experimental Evidence

  • In Vivo Studies : In models such as Drosophila melanogaster, compounds related to this compound have shown significant reductions in glucose levels, indicating potential as an anti-diabetic agent .
  • Mechanistic Insights : The oxadiazole derivatives may enhance insulin sensitivity or inhibit glucose absorption in the intestines, contributing to their anti-diabetic effects .

Data Summary Table

ApplicationBiological ActivityKey Findings
AnticancerSignificant growth inhibitionPGIs up to 86.61% in various cancer cell lines
AntimicrobialBroad-spectrum activityEffective against Gram-positive and Gram-negative bacteria
Anti-DiabeticGlucose level reductionSignificant effects observed in Drosophila models

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The oxadiazole ring is known to interact with biological macromolecules, affecting their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogs in Antifungal Research

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are closely related 1,3,4-oxadiazoles studied as thioredoxin reductase inhibitors against Candida albicans.

Property Target Compound LMM5 LMM11
Oxadiazole Substituents 5-(4-methoxyphenyl), 2-(phenoxy) 5-(4-methoxyphenylmethyl), sulfamoyl 5-(furan-2-yl), sulfamoyl
Key Functional Groups Phenoxybenzamide Benzyl(methyl)sulfamoyl Cyclohexyl(ethyl)sulfamoyl
Antifungal Activity Not reported in evidence Active (MIC: 50 μg/mL) Active (MIC: 100 μg/mL)

The target compound lacks the sulfamoyl group present in LMM5/LMM11, which is critical for inhibiting thioredoxin reductase.

Multi-Component Oxadiazole Derivatives

Compounds 5f–5i (e.g., 4–{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde) from feature diverse substituents, including alkyl, aryl, and amino groups.

Compound Substituents Key Differences
5f 4-Ethylphenyl, dibenzylamino Increased lipophilicity
5g 3,5-Dimethylphenyl, benzylamino Steric bulk from methyl groups
Target 4-Methoxyphenyl, phenoxy Electron-donating methoxy group

The target compound’s methoxy group may enhance solubility compared to alkylated analogs, while the phenoxy group offers planar aromaticity for target binding.

Morpholine and Isoquinoline Derivatives

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide () and 4-(3,4-dihydroisoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () incorporate sulfonamide-linked heterocycles.

Compound Substituents Biological Implications
Morpholine Sulfonyl-morpholine Enhanced solubility and H-bonding
Isoquinoline Sulfonyl-dihydroisoquinoline Increased steric bulk and rigidity
Target Phenoxy Reduced steric hindrance

Triazole-Thione Analogs

describes triazole-thiones (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones). Unlike oxadiazoles, triazoles exhibit tautomerism, affecting electronic distribution. The methoxy group in both classes may stabilize resonance structures, but oxadiazoles generally offer greater metabolic stability.

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of an oxadiazole ring, a methoxyphenyl group, and a phenoxybenzamide moiety. Its molecular formula is C22H17N3O4C_{22}H_{17}N_{3}O_{4} . The unique combination of these functional groups contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria in vitro . This antimicrobial effect is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of several cancer cell lines, including breast (MCF7), liver (HEPG2), and colon (SW1116) cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .

Table 1: Summary of Anticancer Activity

Cancer Cell LineIC50 (µM)Reference
MCF71.18
HEPG20.056
SW11160.080

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways. For example, it inhibits lipid peroxidizing enzymes like ALOX15 .
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction .
  • Cell Cycle Arrest : this compound has been reported to cause cell cycle arrest at the G0/G1 phase in certain cancer cell lines .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Effects : A recent study evaluated various derivatives of oxadiazole compounds for their anticancer activity. Among them, this compound exhibited superior activity against multiple cancer types compared to standard chemotherapeutics .
  • Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial properties against clinical isolates of bacteria and fungi. The findings indicated that this compound could serve as a lead compound for developing new antimicrobial agents due to its broad-spectrum activity .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring formation (e.g., oxadiazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 405.12) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at 1670–1690 cm⁻¹, C-N at 1250 cm⁻¹) .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

How can computational chemistry tools predict the biological target interactions of this oxadiazole derivative?

Advanced Research Question

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to targets (e.g., kinase enzymes). The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in active sites .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy group electron-donating capacity) with bioactivity. Hammett constants (σ) and logP values predict solubility and membrane permeability .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthesis targets .

How should researchers address contradictory bioactivity data between structural analogs of this compound?

Advanced Research Question

  • Comparative SAR Analysis : Systematically vary substituents (e.g., replacing 4-methoxyphenyl with 2-chlorophenyl) and test against identical assays. highlights discrepancies in activity due to minor structural differences .
  • Crystallographic Studies : Resolve 3D structures of analogs bound to targets (e.g., COX-2 or EGFR) to identify critical interactions .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in kinase inhibition assays) to distinguish trends from outliers .

What are the reported biological activities of similar 1,3,4-oxadiazole benzamide derivatives, and what mechanisms are proposed?

Basic Research Question

  • Antimicrobial Activity : Oxadiazole derivatives disrupt bacterial cell wall synthesis (MIC: 2–8 µg/mL against S. aureus) via penicillin-binding protein inhibition .
  • Anticancer Effects : Induction of apoptosis in MCF-7 cells (IC₅₀: 12.3 µM) through ROS-mediated mitochondrial pathway activation .
  • Enzyme Inhibition : Competitive inhibition of α-glucosidase (Ki: 0.45 µM) due to hydrogen bonding with catalytic aspartate residues .

What strategies can be employed to modify the core structure to enhance solubility without compromising bioactivity?

Advanced Research Question

  • Polar Substituents : Introduce -OH or -SO₃H groups at the phenoxy ring’s para position to improve aqueous solubility (logP reduction from 3.8 to 2.1) .
  • Prodrug Design : Mask the oxadiazole ring as a phosphate ester, which hydrolyzes in vivo to release the active compound .
  • Co-Crystallization : Use cyclodextrins or PEG-based co-solvents to enhance dissolution rates without altering the core structure .

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